molecular formula C16H18ClFN2O4 B2374402 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 899963-25-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2374402
CAS No.: 899963-25-8
M. Wt: 356.78
InChI Key: WTZJKTZZMNOMGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, which is a type of spirocyclic compound. Spirocyclic compounds are known for their unique chemical properties and are often used in drug design .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Physicochemical Analysis : The compound is involved in the synthesis of various anticonvulsant and bioactive molecules. Studies have explored the synthesis of compounds like N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives, showing anticonvulsant activity and high protective index (Farrar et al., 1993). Additionally, the synthesis and characterization of vic-dioxime ligands, including those with 1,4-dioxaspiro[4.4]nonane structures, have been conducted for their potential applications in metal complex formation (Canpolat & Kaya, 2004).

Medicinal Chemistry

  • Anticonvulsant Activity : N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide and related structures have been identified in the synthesis of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives, showing significant anticonvulsant properties (Obniska et al., 2006).

Biochemical Applications

  • Formation of Fluorophores and Biological Assays : The compound's derivatives play a role in biochemical assays. For instance, in a study on indoleamine 2,3-dioxygenase 1 (IDO1) activity, a fluorescence assay using an N-formylkynurenine-derived fluorophore (related to the compound structure) was developed for high-throughput screening of IDO1 inhibitors (Tomek et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to predict .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The study and development of new oxalamide derivatives is a promising area of research, given their wide range of biological activities. This particular compound, with its unique structure, could be of interest in future studies .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O4/c17-12-7-10(3-4-13(12)18)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZJKTZZMNOMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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